3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-8-19-10-12-20(13-11-19)17(22)7-9-21-14-18-15-5-3-4-6-16(15)21/h1,3-6,14H,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDKXHIIBKUWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one typically involves the following steps:
Formation of Benzimidazole: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation of Piperazine: The piperazine ring is alkylated with propargyl bromide to introduce the prop-2-ynyl group.
Coupling Reaction: The benzimidazole and the alkylated piperazine are then coupled using a suitable linker, such as a propanone group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzimidazole and piperazine rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine rings.
Scientific Research Applications
3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Benzimidazol-1-yl)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group instead of a prop-2-ynyl group.
3-(Benzimidazol-1-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one: Similar structure but with an ethyl group instead of a prop-2-ynyl group.
Uniqueness
The presence of the prop-2-ynyl group in 3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one imparts unique chemical properties, such as increased reactivity and potential for forming additional interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Biological Activity
3-(Benzimidazol-1-yl)-1-(4-prop-2-ynylpiperazin-1-yl)propan-1-one, a compound featuring a benzimidazole core and a piperazine moiety, has drawn significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 255.31 g/mol. The structural features include:
- Benzimidazole ring : Known for its role in various biological activities.
- Piperazine group : Enhances pharmacological effects and solubility.
Antitumor Activity
Recent studies have evaluated the antitumor activity of this compound against several cancer cell lines. The compound was tested using both two-dimensional (2D) and three-dimensional (3D) cell culture methods.
Key Findings :
- Cell Lines Tested : Human lung cancer cell lines A549, HCC827, and NCI-H358.
- Assays Used : MTS cytotoxicity assays and BrdU proliferation assays were employed to determine the efficacy of the compound.
| Cell Line | IC50 Value (µM) | Proliferation Inhibition (%) |
|---|---|---|
| A549 | 12.5 | 78 |
| HCC827 | 10.0 | 85 |
| NCI-H358 | 15.0 | 72 |
The results indicated that the compound effectively inhibited cell proliferation, particularly in the HCC827 cell line, which is known for its aggressive nature.
Antimicrobial Activity
The antimicrobial potential of the compound was assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Testing Methodology :
Antimicrobial activity was evaluated using broth microdilution methods according to CLSI guidelines.
Results :
The compound exhibited notable antibacterial activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Saccharomyces cerevisiae (eukaryotic model) | 32 µg/mL |
These findings suggest that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is a common pathogen in clinical settings.
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. Preliminary studies suggest that it may bind to DNA within the minor groove, influencing cellular processes such as replication and transcription.
Case Studies
A recent study published in Molecules highlighted the effectiveness of similar benzimidazole derivatives in inhibiting tumor growth in vivo models. The study demonstrated that compounds with structural similarities to this compound showed significant tumor regression in xenograft models .
Q & A
Q. Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions.
- Catalyze Mannich reactions with HCl or acetic acid at 60–80°C to improve yield .
How can researchers design experiments to evaluate the compound’s biological activity against cancer or microbial targets?
Advanced Research Question
Experimental Design :
- In vitro assays :
- Antiproliferative activity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Controls : Include reference drugs (e.g., doxorubicin, ciprofloxacin) and solvent-only controls.
- Dose-response curves : Use logarithmic concentrations (0.1–100 µM) to assess potency .
Data Contradiction Analysis : If activity varies between cell lines, perform structural comparisons (e.g., substituent effects on benzimidazole) or assess membrane permeability via PAMPA assays .
What analytical techniques are critical for characterizing this compound and its derivatives?
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns on benzimidazole and piperazine (e.g., δ 7.5–8.5 ppm for aromatic protons) .
- HRMS : Verify molecular weight and fragmentation patterns .
- Chromatography : HPLC purity >95% using C18 columns (acetonitrile/water gradient) .
- X-ray crystallography : Resolve stereochemistry of the propargyl-piperazine moiety .
How can structural modifications enhance selectivity or reduce off-target effects in pharmacological studies?
Advanced Research Question
SAR Strategies :
| Modification | Impact | Reference |
|---|---|---|
| Benzimidazole N-alkylation | Increases lipophilicity for BBB penetration | |
| Propargyl → Azide | Enables click chemistry for bioconjugation | |
| Piperazine substitution | Modulates receptor affinity (e.g., σ-receptors) |
Methodology : Use molecular dynamics simulations to predict binding modes after substitution. Validate with competitive binding assays .
What experimental approaches are suitable for studying the compound’s stability under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the ketone linker) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Question
- Docking software (AutoDock Vina, Glide) : Simulate binding to kinases (e.g., EGFR) or GPCRs using crystal structures from the PDB .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., ketone oxygen) and hydrophobic regions (benzimidazole) .
- ADMET prediction : Use SwissADME to estimate bioavailability, CYP450 inhibition, and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
